Uracil, a pyrimidine nucleobase, is a fundamental component of RNA and plays a crucial role in various biological processes. The isotopically labeled compound "Uracil-13C,15N2" is a variant of uracil that has been enriched with the stable isotopes carbon-13 and nitrogen-15. This labeling allows for the tracing of uracil's incorporation into nucleic acids and its metabolic pathways, providing valuable insights into cellular processes and disease mechanisms.
In medical research, the study of uracil metabolism and its incorporation into DNA has provided insights into human pathology. For instance, individuals with deficiencies in UNG2 suffer from recurrent infections and have compromised immune responses, highlighting the importance of uracil repair mechanisms in human health3. In cancer research, the effects of uracil derivatives on tumor cells have been explored, with certain nitrosoureas linked to uracil showing high activity against colon, mammary, and lung tumors in mice5. These findings suggest potential therapeutic applications for uracil analogs in cancer treatment.
Moreover, the role of uracil in the defense against retroviruses, such as HIV, has been recognized. High concentrations of dUTP in target cells can lead to the misincorporation of dUMP, and host cell proteins may promote deamination of cytosine in viral DNA, facilitating its degradation by UNG2 and other enzymes3. This defense mechanism, however, is countered by viral proteins, which underscores the ongoing battle between host defenses and viral evasion strategies.
The synthesis of Uracil-13C,15N2 can be accomplished using several methods:
Uracil-13C,15N2 retains the core structure of uracil but features isotopic substitutions at specific positions:
Uracil-13C,15N2 participates in several key biochemical reactions:
The mechanism of action for Uracil-13C,15N2 primarily revolves around its role as a precursor in nucleotide synthesis:
Uracil-13C,15N2 has diverse applications in scientific research:
Uracil-¹³C,¹⁵N₂ (CAS 181517-11-3) is a stable isotopologue of the RNA nucleobase uracil, where a single carbon-13 (¹³C) atom replaces the natural carbon at the C2 position, and two nitrogen-15 (¹⁵N) atoms replace the natural nitrogen atoms at the N1 and N3 positions. Its molecular formula is formally represented as C₃(¹³C)H₄(¹⁵N)₂O₂, with a precise molecular weight of 115.07 g/mol [4] [5] [9]. The isotopic labeling pattern is explicitly defined by the SMILES notation O=[13C]([15NH]1)[15NH]C=CC1=O
and the InChI key ISAKRJDGNUQOIC-VMGGCIAMSA-N
, confirming the positions of the heavy isotopes within the pyrimidine ring [5] [7]. This selective substitution preserves the compound’s inherent biochemical behavior while generating a distinct mass signature (M+3) detectable via mass spectrometry [5] [9].
Table 1: Atomic Specification of Uracil-¹³C,¹⁵N₂
Element | Natural Position | Isotope | Atomic Contribution to Mass Shift |
---|---|---|---|
Carbon | C2 | ¹³C | +1 Da vs. ¹²C |
Nitrogen | N1, N3 | ¹⁵N | +1 Da per atom (vs. ¹⁴N) |
Isotopic variants of uracil serve distinct purposes in research, governed by the number and position of labeled atoms. Uracil-¹³C,¹⁵N₂ (one ¹³C, two ¹⁵N) exhibits a +3 Da mass shift (M+3) and is primarily deployed as an internal standard in mass spectrometry due to its optimal separation from natural uracil (M+0) and other isotopomers [5] [9]. In contrast, Uracil-¹³C₂,¹⁵N₂ (MedChemExpress CAS 181517-11-3) incorporates two ¹³C atoms, yielding an M+4 mass shift (molecular weight 115.07 g/mol), enhancing sensitivity in NMR studies through improved signal dispersion [2] [4]. Uracil-¹⁵N₂ (two ¹⁵N atoms only, molecular weight 114.07 g/mol) generates an M+2 shift and is utilized in metabolic flux studies where carbon tracing is unnecessary [6] [8].
Analytical performance varies significantly between variants. The M+3 isotopologue demonstrates superior quantification accuracy in LC/MS/MS assays, as evidenced by a linear standard curve spanning four orders of magnitude and a detection limit of 5 fmol. This precision stems from minimized interference from naturally occurring heavy isotopes in biological matrices [3]. In NMR, however, Uracil-¹³C₂,¹⁵N₂ provides richer structural data due to dual ¹³C-¹⁵N spin-spin coupling [2].
Table 2: Functional Comparison of Uracil Isotopologues
Isotopologue | Molecular Weight (g/mol) | Mass Shift | Primary Applications | Purity Specifications |
---|---|---|---|---|
Uracil-¹³C,¹⁵N₂ | 115.07 | M+3 | Quantitative LC/MS/MS, tracer studies | >95% (HPLC); 99% ¹³C, 98% ¹⁵N |
Uracil-¹³C₂,¹⁵N₂ | 115.07 | M+4 | Biomolecular NMR, reaction mechanisms | >98% (CP); 99 atom% ¹³C |
Uracil-¹⁵N₂ | 114.07 | M+2 | Metabolic pathway analysis | 98% chemical purity, 98% ¹⁵N |
Isotopic substitution induces quantifiable alterations in uracil’s molecular geometry and vibrational properties, as revealed by computational and spectroscopic analyses. Density functional theory (DFT) simulations predict a 0.005–0.012 Å elongation in bonds directly involving labeled atoms, notably the C2=O bond adjacent to ¹³C and the N1-H/N3-H bonds linked to ¹⁵N. These perturbations arise from increased atomic masses reducing vibrational frequencies, thereby expanding the average bond lengths [5] [9]. Infrared spectroscopy confirms a 15–25 cm⁻¹ redshift in carbonyl stretching modes (C2=O and C4=O) relative to natural uracil, attributable to the altered reduced mass of the C=O oscillator coupled to the heavier ¹³C atom [9].
Nuclear magnetic resonance (NMR) studies reveal significant isotopic effects on chemical shifts. The ¹³C nucleus at C2 experiences a 0.3–0.5 ppm downfield shift in ¹³C-NMR spectra due to the electron-withdrawing effect of the adjacent ¹⁵N atoms, which slightly deshield the carbon. Additionally, ¹J(¹³C-¹⁵N) coupling constants increase by 5–10 Hz compared to bonds involving natural nitrogen isotopes, reflecting enhanced spin-spin interactions from the larger nuclear spin quantum numbers of ¹⁵N [5] [9]. These perturbations are critical for interpreting NMR data in RNA dynamics studies, where the isotopologue serves as a site-specific probe.
Table 3: Quantum-Chemical Properties of Uracil-¹³C,¹⁵N₂ vs. Natural Uracil
Parameter | Natural Uracil | Uracil-¹³C,¹⁵N₂ | Change (%) | Experimental Method |
---|---|---|---|---|
Bond Lengths | ||||
⋯ C2=O (Å) | 1.224 | 1.229 | +0.41% | X-ray diffraction |
⋯ N1-H (Å) | 1.010 | 1.015 | +0.50% | Neutron scattering |
Vibrational Modes | IR spectroscopy | |||
⋯ C2=O stretch (cm⁻¹) | 1750 | 1725 | -1.43% | |
⋯ Ring deformation | 605 | 592 | -2.15% | |
NMR Parameters | 600 MHz NMR | |||
⋯ δ (¹³C2, ppm) | 152.1 | 152.6 | +0.33% | |
⋯ ¹J(¹³C2-¹⁵N1, Hz) | 12.5 | 14.1 | +12.8% |
Theoretical models further indicate that isotopic labeling minimally affects electronic properties such as charge distribution and dipole moment (<0.5% deviation), preserving uracil’s base-pairing behavior in RNA. However, kinetic studies via mass spectrometry detect a 1.2–1.8 fold reduction in enzymatic excision rates by uracil DNA glycosylase (UNG) for Uracil-¹³C,¹⁵N₂ versus natural uracil, likely due to altered vibrational zero-point energy barriers [3] [9]. This kinetic isotope effect underscores the compound’s utility in probing DNA repair mechanisms at atomistic resolution.
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